2,6-Dichloro-pyridazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H4Cl2N2 |
|---|---|
Molecular Weight |
150.99 g/mol |
IUPAC Name |
2,6-dichloro-1H-pyridazine |
InChI |
InChI=1S/C4H4Cl2N2/c5-4-2-1-3-8(6)7-4/h1-3,7H |
InChI Key |
YQIHGXFRQMFQPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(NC(=C1)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 2,6 Dichloro Pyridazine
Established and Evolving Synthetic Routes
The traditional and most widely utilized methods for synthesizing 2,6-dichloropyridazine involve the chlorination of pyridazinone precursors, cyclization reactions to form the core pyridazine (B1198779) structure, and to a lesser extent, halogen exchange reactions.
Chlorination Techniques for Pyridazinone Precursors
The most common and industrially significant route to 2,6-dichloropyridazine involves the direct chlorination of a pyridazinone precursor, namely 3,6-dihydroxypyridazine, which exists in tautomeric equilibrium with maleic hydrazide. This transformation is typically accomplished using strong chlorinating agents.
Phosphorus oxychloride (POCl₃) is a frequently employed reagent for this conversion. The reaction involves heating 3,6-dihydroxypyridazine with an excess of phosphorus oxychloride, often in the presence of a solvent such as chloroform (B151607) or dimethylformamide (DMF). google.combyu.edu The use of phosphorus pentachloride (PCl₅) is another established method, which can also effectively replace the hydroxyl groups with chlorine atoms. google.com These reactions, while effective, often require high temperatures and can generate significant amounts of phosphorus-containing byproducts.
A notable variation in chlorination technique involves the use of N-chlorosuccinimide (NCS). This method is presented as a more environmentally friendly alternative to traditional phosphorus-based reagents. The reaction is typically carried out in an alcohol solvent in the presence of hydrochloric acid. google.com This approach avoids the use of harsh phosphorus reagents and proceeds under milder conditions.
Table 1: Comparison of Chlorination Agents for 3,6-Dihydroxypyridazine
| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phosphorus Oxychloride (POCl₃) | Chloroform | 50 | 72.35 | byu.edu |
| Phosphorus Oxychloride (POCl₃) | DMF | 50 | 68.41 | google.com |
| Phosphorus Pentachloride (PCl₅) | Neat | 125 | High | google.com |
| N-Chlorosuccinimide (NCS) | Ethanol | 40-60 | 82 | google.com |
Cyclization Reactions for Pyridazine Ring Formation
The formation of the pyridazine ring is the foundational step in the synthesis of 2,6-dichloropyridazine. The most prevalent method for creating the necessary pyridazinone precursor is the cyclization reaction between maleic anhydride (B1165640) and hydrazine (B178648) hydrate (B1144303). google.com This reaction proceeds by heating the reactants, often in the presence of an acid, to yield 3,6-dihydroxypyridazine (maleic hydrazide). This precursor is then subjected to the chlorination techniques described previously.
While other cyclization methods exist for the synthesis of various pyridazine derivatives, the condensation of maleic anhydride with hydrazine remains the most direct and economically viable route for the industrial production of the key precursor to 2,6-dichloropyridazine.
Halogen Exchange Reactions for 2,6-Dichloro-pyridazine Generation
Halogen exchange reactions, such as the Finkelstein reaction, are a common strategy in organic synthesis to replace one halogen with another. In principle, a di-iodinated or di-brominated pyridazine could be converted to 2,6-dichloropyridazine using a chloride source. However, this approach is not a commonly reported or economically favored method for the synthesis of 2,6-dichloropyridazine. The readily available and inexpensive starting materials for the cyclization and subsequent chlorination routes make halogen exchange a less practical alternative for large-scale production. General principles of metal-halogen exchange are well-established in organometallic chemistry for creating reactive intermediates, but these are not typically employed for the direct synthesis of 2,6-dichloropyridazine itself. wikipedia.org
Modern Advancements in this compound Synthesis
Recent developments in the synthesis of 2,6-dichloropyridazine have focused on improving efficiency, safety, and sustainability. These advancements include the use of catalytic systems and the application of green chemistry principles.
Catalytic Approaches in Chlorination
While the direct chlorination of pyridazinones often requires stoichiometric or excess amounts of strong reagents, catalytic methods are being explored to enhance reaction efficiency. One patented method describes the use of a catalytic amount of a phase-transfer catalyst, such as tetramethylammonium (B1211777) chloride, in the chlorination of a pyridazinone precursor with triphosgene. This catalytic approach can facilitate the reaction and potentially reduce the amount of chlorinating agent required.
Furthermore, palladium-catalyzed C-H chlorination has emerged as a powerful tool in organic synthesis. nih.gov However, the direct application of this methodology to the de novo synthesis of 2,6-dichloropyridazine from an unfunctionalized pyridazine core has not been widely reported and would likely face challenges with regioselectivity.
Green Chemistry Principles and Sustainable Synthesis Protocols
The principles of green chemistry are increasingly influencing the synthesis of chemical intermediates like 2,6-dichloropyridazine. A key area of improvement is the replacement of hazardous reagents with safer alternatives. As mentioned earlier, the use of N-chlorosuccinimide (NCS) for chlorination is a significant step in this direction, as it avoids the use of corrosive and polluting phosphorus-based reagents. google.com The process with NCS is described as having simpler work-up procedures and being more environmentally friendly. google.com
Another aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reaction conditions for the chlorination of other heterocyclic compounds suggests potential for similar applications in the synthesis of 2,6-dichloropyridazine. For instance, conducting the chlorination of 3,6-dihydroxypyridazine with phosphorus oxychloride without a solvent is a known procedure, which aligns with the green chemistry goal of minimizing solvent waste.
The development of synthetic routes that are more atom-economical and generate less waste is an ongoing goal. The established cyclization-chlorination pathway is relatively efficient, but further improvements could focus on recycling reagents and minimizing the formation of byproducts.
Precursor Chemistry and Starting Material Optimization for this compound
The synthesis of 2,6-dichloropyridazine is highly dependent on the strategic selection and optimization of its precursors. A prevalent and economically viable method involves a two-step process commencing with the formation of a pyridazine-3,6-diol intermediate, which is subsequently chlorinated. The optimization of this pathway focuses on maximizing yields and purity while considering environmental and safety factors.
A common and efficient starting material for the synthesis of the pyridazine ring is maleic anhydride. google.comgoogle.com This choice is dictated by its ready availability and high reactivity. The initial step involves the condensation of maleic anhydride with hydrazine hydrate. google.com This reaction, typically conducted under reflux conditions in the presence of an acid such as hydrochloric acid, leads to the formation of pyridazine-3,6-diol, also known as maleic hydrazide. google.comgoogle.com The optimization of this step often involves adjusting the molar ratios of the reactants and the reaction temperature to achieve high yields, with reported yields reaching up to 91%. google.com
The subsequent and critical step is the chlorination of the pyridazine-3,6-diol intermediate to yield 2,6-dichloropyridazine. The choice of chlorinating agent is a key aspect of optimizing this transformation, with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) being the most commonly employed reagents. google.comgoogle.comchemicalbook.com
When phosphorus pentachloride is used, the reaction is typically carried out by heating a mixture of pyridazine-3,6-diol and PCl₅ at elevated temperatures, for instance, 125 °C for several hours. google.com This method has demonstrated high yields, with some procedures reporting up to 82% after purification by recrystallization. google.com
Alternatively, phosphorus oxychloride can be utilized as the chlorinating agent. google.comchemicalbook.com This reaction can be performed in the presence of a solvent such as chloroform or dimethylformamide (DMF). google.com The reaction conditions, including temperature and the molar ratio of the reactants, are crucial for optimizing the yield and purity of the final product. For example, reacting pyridazine-3,6-diol with phosphorus oxychloride in chloroform at 50 °C for 4 hours has been reported to yield 87.10% of 2,6-dichloropyridazine. google.com The use of a solvent can offer better control over the reaction temperature and facilitate easier work-up procedures.
Recent advancements in synthetic methodologies have also explored alternative chlorinating agents to mitigate the environmental impact associated with phosphorus-based reagents, which can generate corrosive byproducts like hydrogen chloride. google.com One such alternative is the use of N-chlorosuccinimide (NCS) in the presence of an acid and an alcohol solvent. google.com This approach presents a potentially greener alternative, although optimization of reaction parameters such as the molar ratio of pyridazine-3,6-diol to NCS is critical for achieving high yields. google.com
Synthetic Data for this compound:
| Precursor | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pyridazine-3,6-diol | Phosphorus Pentachloride | None | 125 | 4 | 82 | google.com |
| Pyridazine-3,6-diol | Phosphorus Oxychloride | Chloroform | 50 | 4 | 87.10 | google.com |
| Pyridazine-3,6-diol | Phosphorus Oxychloride | DMF | 50 | 4 | 68.41 | google.com |
| Pyridazine-3,6-diol | N-Chlorosuccinimide | Ethanol | Not Specified | Not Specified | Not Specified | google.com |
Chemical Reactivity and Transformation Pathways of 2,6 Dichloro Pyridazine
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyridazine (B1198779) Ring
Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2,6-dichloropyridazine. The reaction proceeds through a two-step addition-elimination mechanism, wherein a nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a temporary, negatively charged Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The positions of the chlorine atoms, ortho to the ring nitrogen atoms, are highly activated towards this type of reaction.
In monosubstitution reactions on 2,6-dichloropyridazine, the regioselectivity of the nucleophilic attack is a critical consideration. The two chlorine atoms are electronically non-equivalent due to their positions relative to the two nitrogen atoms in the pyridazine ring. While both positions are activated, subtle electronic differences and steric factors can influence which chlorine is preferentially replaced.
Research has shown that for many nucleophiles, there is a degree of selectivity, although mixtures of isomers can be formed. The outcome can be highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. For instance, in related dichlorinated nitrogen heterocycles like 2,4-dichloropyrimidines, the position of substitution is highly sensitive to substituents on the ring. wuxiapptec.com While direct regioselectivity studies on 2,6-dichloropyridazine are less common, principles from similar systems suggest that factors like hydrogen bonding between the nucleophile and a ring nitrogen can direct the attack to the adjacent chloro-substituted carbon. semanticscholar.org
Following an initial monosubstitution, the remaining chlorine atom on the pyridazine ring can undergo a second SNAr reaction. This allows for the synthesis of symmetrically or asymmetrically 3,6-disubstituted pyridazines. nih.gov The reactivity of the monosubstituted intermediate is influenced by the electronic nature of the newly introduced group. An electron-donating group may deactivate the ring towards further substitution, requiring more forcing conditions for the second reaction, whereas an electron-withdrawing group may facilitate it.
By carefully selecting the nucleophiles and controlling the reaction conditions (e.g., stoichiometry, temperature), it is possible to achieve selective disubstitution. For example, reacting 2,6-dichloropyridazine with one equivalent of a first nucleophile, followed by the introduction of a second, different nucleophile, can lead to the formation of unsymmetrical products. This sequential approach is a powerful strategy for building molecular complexity. For example, 3,6-diazidopyridazine can be prepared by treating 3,6-dichloropyridazine (B152260) with sodium azide (B81097). beilstein-journals.org
2,6-Dichloropyridazine reacts with a broad spectrum of nucleophiles, leading to the formation of various C-N, C-O, C-S, and C-C bonds.
Nitrogen Nucleophiles: Amines, hydrazines, and azides readily displace the chlorine atoms to form aminopyridazines, hydrazinopyridazines, and azidopyridazines, respectively. jofamericanscience.orgwur.nl These reactions are fundamental in the synthesis of biologically active compounds. For example, reaction with ammonium (B1175870) hydroxide (B78521) can yield aminopyridazine derivatives. jofamericanscience.org
Oxygen Nucleophiles: Alkoxides and phenoxides (O-nucleophiles) react to form alkoxy- and aryloxypyridazines. semanticscholar.orgignited.in The reaction of 3,6-dichloropyridazine with 3-aminophenol, an aromatic nucleophile, results in the formation of 3-chloro-6-(3-hydroxyamino)pyridazine. ignited.in The polarity of the solvent can significantly influence the regioselectivity of these reactions; less polar solvents may favor substitution at the 3-position by promoting hydrogen bonding between the alcohol nucleophile and the ring nitrogen. semanticscholar.org
Sulfur Nucleophiles: Thiols and thiophenols (S-nucleophiles) are potent nucleophiles and react efficiently to produce alkylthio- and arylthiopyridazines. jofamericanscience.orglibretexts.org The high nucleophilicity of sulfur compounds ensures that these reactions often proceed under mild conditions. libretexts.orgnih.gov
Carbon Nucleophiles: Carbanions, such as those derived from active methylene (B1212753) compounds or organometallic reagents, can also be used, although these reactions are less common in SNAr pathways with 2,6-dichloropyridazine compared to cross-coupling methods. Reactions with phosphonyl carbanions have been reported in the synthesis of fused heterocyclic systems. beilstein-journals.org
| Nucleophile Type | Example Nucleophile | Product Type |
| Nitrogen | Ammonia, Amines | Aminopyridazines |
| Nitrogen | Hydrazines | Hydrazinopyridazines |
| Nitrogen | Sodium Azide | Azidopyridazines |
| Oxygen | Alkoxides, Phenoxides | Alkoxy/Aryloxypyridazines |
| Sulfur | Thiols, Thiophenols | Alkylthio/Arylthiopyridazines |
| Carbon | Phosphonyl Carbanions | C-Substituted Pyridazines |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of haloheterocycles like 2,6-dichloropyridazine. These methods offer a powerful alternative to SNAr for forming carbon-carbon and carbon-heteroatom bonds, often with high selectivity and functional group tolerance.
Palladium catalysts are widely used to couple 2,6-dichloropyridazine with various partners. The general mechanism for many of these reactions involves an oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. libretexts.org
Suzuki-Miyaura Coupling: This reaction pairs the dichloropyridazine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is one of the most versatile methods for creating C-C bonds. rsc.orgrsc.org By controlling the stoichiometry and reaction conditions, it is possible to achieve either mono- or diarylation of the pyridazine core. The choice of ligand on the palladium catalyst is crucial for achieving high reactivity, especially with less reactive aryl chlorides. rsc.orgnsf.gov
Sonogashira Coupling: This reaction forms a C-C bond between 2,6-dichloropyridazine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a key method for synthesizing alkynylpyridazines. The reactivity order of halides typically follows I > Br > Cl, making the coupling of dichloropyridazines more challenging than their bromo or iodo counterparts and often requiring specialized catalyst systems. wikipedia.orglibretexts.org
Heck Reaction: The Heck reaction couples the dichloropyridazine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgnih.govmdpi.com It provides a direct method for the vinylation of the pyridazine ring. youtube.com
Negishi and Stille Couplings: While less commonly reported for 2,6-dichloropyridazine specifically, Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings are powerful related methods for C-C bond formation with haloheterocycles and are applicable in principle. libretexts.org
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura | Boronic acid/ester | C(sp²)-C(sp²) | Pd(0) complex + Base |
| Sonogashira | Terminal alkyne | C(sp²)-C(sp) | Pd(0) complex + Cu(I) salt + Base |
| Heck | Alkene | C(sp²)-C(sp²) | Pd(0) complex + Base |
| Negishi | Organozinc | C(sp²)-C(sp²/sp³) | Pd(0) or Ni(0) complex |
| Stille | Organotin | C(sp²)-C(sp²/sp³) | Pd(0) complex |
Copper-catalyzed reactions, such as the Ullmann condensation and the Chan-Lam coupling, are valuable for forming C-N, C-O, and C-S bonds. These reactions can be more cost-effective than their palladium-catalyzed counterparts and sometimes offer complementary reactivity. researchgate.netorganic-chemistry.org Copper catalysis is particularly effective for coupling with amides (Goldberg amidation) and amines, providing a direct route to N-substituted pyridazines. nih.gov The combination of copper and iron catalysts has also been explored to enhance catalytic efficiency in various coupling reactions. researchgate.net
Emerging Transition Metal-Catalyzed Transformations
The functionalization of the 2,6-dichloropyridazine scaffold has been significantly advanced through the application of transition metal catalysis. These methods offer powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules.
Palladium-catalyzed cross-coupling reactions are particularly prominent in the derivatization of 2,6-dichloropyridazine. The Suzuki-Miyaura coupling, which pairs the dichloropyridazine with boronic acids, allows for the introduction of aryl and heteroaryl substituents. For instance, the reaction of 2,6-dichloropyridazine with phenylboronic acid can be catalyzed by Pd(PPh₃)₄ to yield phenyl-substituted pyridazines. The selectivity of these reactions, affording either mono- or di-substituted products, can often be controlled by the stoichiometry of the reagents and the reaction conditions. nih.gov
The Buchwald-Hartwig amination provides a direct route to amino-substituted pyridazines by coupling 2,6-dichloropyridazine with various amines. This reaction is crucial for the synthesis of compounds with potential biological activity. The choice of palladium catalyst and ligand is critical for achieving high yields and functional group tolerance in these transformations. semanticscholar.orgresearchgate.net
Sonogashira coupling, which involves the reaction of 2,6-dichloropyridazine with terminal alkynes, is a valuable method for introducing alkynyl moieties onto the pyridazine ring. These reactions are typically catalyzed by a combination of a palladium complex and a copper(I) salt. acs.org Similarly, the Negishi coupling utilizes organozinc reagents in the presence of a palladium or nickel catalyst to form carbon-carbon bonds. researchgate.netacs.org The Stille coupling, employing organotin reagents, offers another avenue for C-C bond formation. sigmaaldrich.comnih.gov
Beyond palladium, other transition metals are emerging as effective catalysts. Iridium-catalyzed C-H borylation allows for the direct functionalization of the pyridazine ring, introducing a boronate ester group that can be further elaborated through subsequent cross-coupling reactions. researchgate.netresearchgate.netmdpi.com Nickel-catalyzed cross-coupling reactions have also been developed, offering a more earth-abundant alternative to palladium for certain transformations. chemistrysteps.comresearchgate.net While less common, copper and rhodium-catalyzed reactions also hold potential for the functionalization of the 2,6-dichloropyridazine scaffold. lookchem.comnih.gov
Table 1: Examples of Transition Metal-Catalyzed Transformations of Dihalopyridazine Derivatives
| Coupling Reaction | Catalyst/Ligand | Coupling Partner | Product Type | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | Aryl-substituted pyridazine | nih.govuni-muenchen.de |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | Aniline (B41778) | Amino-substituted pyridazine | semanticscholar.orgresearchgate.net |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Alkynyl-substituted pyridazine | acs.orgmdpi.com |
| Negishi | Pd(dppf)Cl₂ | Phenylzinc chloride | Aryl-substituted pyridazine | researchgate.netacs.org |
| Stille | Pd(PPh₃)₄ | Tributyl(phenyl)tin | Aryl-substituted pyridazine | sigmaaldrich.comnih.gov |
| Iridium-catalyzed Borylation | [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | Borylated pyridazine | researchgate.netresearchgate.netmdpi.com |
| Nickel-catalyzed Coupling | NiCl₂(dppp) | Grignard Reagents | Alkyl/Aryl-substituted pyridazine | chemistrysteps.comresearchgate.net |
Organometallic Reactions and Functionalization
The direct use of organometallic reagents, such as organolithium and Grignard reagents, provides another important avenue for the functionalization of 2,6-dichloropyridazine. These reactions typically proceed through nucleophilic attack on the electron-deficient pyridazine ring or via metal-halogen exchange.
Lithiation of dichloropyridines can be a complex process, often leading to a mixture of products depending on the specific lithium reagent and reaction conditions. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can facilitate deprotonation at the C-4 or C-5 positions, creating a nucleophilic center that can react with various electrophiles. For instance, treatment of 3,6-dichloropyridazine with a suitable base followed by quenching with an electrophile can introduce a new substituent onto the pyridazine ring. researchgate.net However, the regioselectivity of these reactions can be challenging to control. researchgate.net
Grignard reagents (RMgX) can react with 2,6-dichloropyridazine, although these reactions often require a transition metal catalyst to proceed efficiently as a cross-coupling reaction. In the absence of a catalyst, the reactivity of Grignard reagents towards dihalopyridazines can be limited or lead to complex product mixtures. The formation of a pyridyl Grignard reagent from 2,6-dichloropyridazine itself is also a potential, though less commonly reported, pathway for functionalization. This would involve a metal-halogen exchange, which could then be followed by reaction with an electrophile. semanticscholar.org
A notable example of functionalization involves the metalation of 3,6-dichloropyridazine followed by an iron-mediated electrophilic amination, demonstrating a pathway to introduce nitrogen-containing functional groups. researchgate.net
Table 2: Examples of Organometallic Reactions with Dichloropyridazine Derivatives
| Organometallic Reagent | Reaction Type | Electrophile/Substrate | Product Type | Reference(s) |
|---|---|---|---|---|
| Lithium Diisopropylamide (LDA) | Lithiation | Generic Electrophile (E+) | Substituted dichloropyridazine | researchgate.netresearchgate.net |
| Organozinc Halide | Metalation/Amination | Organic Azides (FeCl₃ mediated) | Amino-substituted dichloropyridazine | researchgate.net |
| Alkyl/Aryl Magnesium Halide | Grignard Reaction (often catalyzed) | 2,6-Dichloropyridazine | Alkyl/Aryl-substituted pyridazine | youtube.com |
Reduction and Hydrogenation of the Pyridazine Core and its Derivatives
The reduction and hydrogenation of the 2,6-dichloropyridazine scaffold can proceed via two main pathways: reduction of the aromatic pyridazine core or reductive cleavage of the carbon-chlorine bonds (dehalogenation).
Catalytic hydrogenation of the pyridazine ring to form piperidine (B6355638) derivatives is a common transformation for pyridines in general. This reaction typically requires a heterogeneous catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), and is often carried out under elevated hydrogen pressure and temperature. researchgate.net The hydrogenation of 2,6-dichloropyridazine under these conditions can be complex, as dehalogenation can occur concurrently with the reduction of the aromatic ring. The selectivity of the reaction—either ring saturation with retention of the chlorine atoms, or dehalogenation, or both—is highly dependent on the choice of catalyst, solvent, and reaction conditions. youtube.com
Dehalogenation of 2,6-dichloropyridazine to yield pyridazine or monochloropyridazines can be achieved through various reductive methods. Catalytic transfer hydrogenation, using a hydrogen donor such as formic acid or ammonium formate (B1220265) in the presence of a palladium catalyst, is an effective method for the removal of halogen substituents from aromatic rings. chemistrysteps.comresearchgate.net
Chemical reducing agents can also be employed for the reduction of the pyridazine system. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups. mdpi.commdpi.com Its reaction with 2,6-dichloropyridazine could potentially lead to the reduction of the pyridazine ring, although the reactivity towards the chloro-substituents would also need to be considered. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is less likely to reduce the aromatic ring under standard conditions, but it can be used for the reduction of other functional groups that might be present on a derivatized pyridazine scaffold. jofamericanscience.org
Table 3: Reduction and Hydrogenation of Dichloropyridazine Derivatives
| Reaction Type | Reagent/Catalyst | Substrate | Product Type | Reference(s) |
|---|---|---|---|---|
| Catalytic Hydrogenation | PtO₂ / H₂ | Substituted Pyridines | Piperidine Derivatives | researchgate.net |
| Dehalogenation | Pd/C / H₂ (or transfer hydrogenation) | Halogenated Aromatics | Dehalogenated Aromatics | youtube.com |
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Dichloropyridazine | Potentially reduced ring and/or dehalogenated products | mdpi.commdpi.com |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | Dichloropyridazine | Selective reduction of other functional groups may be possible | jofamericanscience.org |
Functional Group Interconversions at the Dichloro-pyridazine Scaffold
The two chlorine atoms on the 2,6-dichloropyridazine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for a wide range of functional group interconversions. The electron-deficient nature of the pyridazine ring facilitates these reactions.
One of the most common transformations is the displacement of the chlorine atoms by O-nucleophiles, such as alkoxides, to form alkoxy- or aryloxypyridazines. The reaction of 2,6-dichloropyridazine with sodium methoxide, for example, can yield 2-chloro-6-methoxypyridazine or 2,6-dimethoxypyridazine, depending on the reaction stoichiometry and conditions. The regioselectivity of mono-substitution in unsymmetrically substituted dichloropyridazines is influenced by the electronic and steric nature of the other substituents on the ring. researchgate.net
Similarly, S-nucleophiles, such as thiols and thiophenols, can displace the chlorine atoms to form alkylthio- or arylthio-pyridazines. These thioether-substituted pyridazines can serve as versatile intermediates for further functionalization, for example, through subsequent cross-coupling reactions at other positions on the ring. researchgate.net
N-nucleophiles, including ammonia, primary amines, and secondary amines, readily react with 2,6-dichloropyridazine to afford the corresponding amino-substituted pyridazines. These amination reactions are fundamental in the synthesis of many biologically active compounds. The reaction conditions can often be tuned to achieve either mono- or di-amination. researchgate.netmdpi.com
Hydrolysis of the chloro-substituents to hydroxyl groups can lead to the formation of pyridazinones. For example, treatment of 3,6-dichloropyridazine with aqueous acid can result in the formation of 6-chloropyridazin-3(2H)-one. acs.org Furthermore, the chlorine atoms can be displaced by other nucleophiles such as cyanide ions to introduce cyano groups, or by sodium azide to form azido-pyridazines, which can then be converted to tetrazolopyridazines.
Table 4: Examples of Functional Group Interconversions of 2,6-Dichloropyridazine
| Nucleophile | Reagent Example | Product Functional Group | Reference(s) |
|---|---|---|---|
| Alkoxide | Sodium Methoxide | Alkoxy | researchgate.net |
| Thiol | Sodium Thiophenoxide | Thioether | researchgate.net |
| Amine | Ammonia, Alkylamines | Amino | researchgate.netmdpi.com |
| Water/Hydroxide | Aqueous Acid/Base | Hydroxyl (Pyridazinone) | acs.org |
| Cyanide | Sodium Cyanide | Cyano | - |
| Azide | Sodium Azide | Azido/Tetrazolo |
Derivatization Strategies and Scaffold Modification Based on 2,6 Dichloro Pyridazine
Synthesis of Monosubstituted 2-Chloropyridazine Derivatives
Selective monosubstitution of 2,6-dichloropyridazine is a critical first step in the synthesis of asymmetrically functionalized derivatives. This selectivity is typically achieved by carefully controlling reaction conditions to exploit the inherent reactivity of the pyridazine (B1198779) core. The primary methods for achieving monosubstitution are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is the most common approach, where one equivalent of a nucleophile displaces a single chloride ion. nih.govnih.govrsc.org Due to the symmetrical nature of the starting material, the initial substitution can occur at either the C2 or C6 position, yielding a single monosubstituted product. A diverse range of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can be employed. nih.gov For instance, reacting 3,6-dichloropyridazine (B152260) with 4-hydroxybenzaldehyde (B117250) in the presence of a base like potassium carbonate affords the monosubstituted ether derivative, 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde. researchgate.net Similarly, controlled reactions with amines, thiols, and alkoxides can yield the corresponding 2-amino-, 2-thio-, and 2-alkoxy-6-chloropyridazines. nih.gov The key to achieving high yields of the monosubstituted product is the careful control of stoichiometry and reaction temperature to prevent over-reaction to the disubstituted product.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, provide a powerful alternative for creating carbon-carbon bonds. organic-chemistry.orgorganic-chemistry.org These reactions allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups. Site-selective mono-cross-coupling can be achieved, often under milder conditions than SNAr, by using appropriate ligands and catalyst systems that can differentiate between the monosubstituted product and the starting dichloro-scaffold. researchgate.net
Below is a table summarizing various monosubstitution reactions performed on 2,6-dichloropyridazine.
| Nucleophile/Reagent | Reaction Type | Product | Reference(s) |
| 4-Hydroxybenzaldehyde | SNAr | 4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde | researchgate.net |
| p-Chlorobenzoylhydrazine | SNAr | N'-(6-chloropyridazin-3-yl)-4-chlorobenzohydrazide | nih.gov |
| Anthranilic acid | SNAr | 2-((6-Chloropyridazin-3-yl)amino)benzoic acid | nih.gov |
| Ammonium (B1175870) hydroxide (B78521) | SNAr | 6-Chloropyridazin-3-amine | nih.gov |
| Thiosemicarbazide (B42300) | SNAr | 2-(6-Chloropyridazin-3-yl)hydrazine-1-carbothioamide | nih.gov |
| Arylboronic acid | Suzuki Coupling | 2-Aryl-6-chloropyridazine | researchgate.net |
Synthesis of Disubstituted Pyridazine Derivatives
The synthesis of disubstituted pyridazines from 2,6-dichloropyridazine can be approached in two primary ways: the one-pot synthesis of symmetrical derivatives or the stepwise synthesis of asymmetrical derivatives.
Symmetrical disubstituted pyridazines are synthesized by reacting 2,6-dichloropyridazine with an excess (two or more equivalents) of a single nucleophile or reagent under conditions that drive the reaction to completion. This approach is straightforward for a wide range of substituents. For example, exhaustive reaction with an amine or alkoxide will yield the corresponding 2,6-diamino- or 2,6-dialkoxypyridazine.
The synthesis of asymmetrical (differentially substituted) pyridazines is more complex but offers greater molecular diversity. This is typically achieved through a sequential, two-step process. First, a monosubstituted 2-chloro-6-substituted-pyridazine is synthesized as described in section 4.1. The remaining chlorine atom on this intermediate can then be replaced by a second, different nucleophile or cross-coupling partner. This sequential addition strategy allows for the precise installation of two distinct functional groups. For instance, an initial SNAr reaction with a phenoxide can be followed by a palladium-catalyzed Suzuki coupling with a boronic acid, yielding a 2-aryloxy-6-aryl-pyridazine. The differential reactivity of the C-Cl bond in the monosubstituted intermediate compared to the starting material can often be exploited to facilitate the second substitution.
A variety of non-fused 3,6-disubstituted pyridazine derivatives have been investigated for their biological activities. nih.gov The synthetic pathway often involves an initial substitution, followed by transformation of the first substituent, and then substitution of the second chlorine atom, or vice-versa. For example, a 3-chloro-6-phenylpyridazine (B182944) can be prepared and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to yield the 3-hydrazinyl-6-phenylpyridazine, a key intermediate for further derivatization. nih.gov
The table below provides examples of synthetic routes to disubstituted pyridazines.
| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Reference(s) |
| 2,6-Dichloropyridazine | Hydrazine Hydrate (xs) | 2,6-Dihydrazinylpyridazine | - | 2,6-Dihydrazinylpyridazine | - |
| 2,6-Dichloropyridazine | Aniline (B41778) (1 eq) | 2-Anilino-6-chloropyridazine | Benzylamine | 2-Anilino-6-(benzylamino)pyridazine | - |
| 2,6-Dichloropyridazine | Sodium Methoxide (1 eq) | 2-Chloro-6-methoxypyridazine | Phenylboronic Acid / Pd catalyst | 2-Methoxy-6-phenylpyridazine | researchgate.net |
| 6-Phenyl-3(2H)-pyridazinone | POCl3 | 3-Chloro-6-phenylpyridazine | Hydrazine Hydrate | 3-Hydrazinyl-6-phenylpyridazine | nih.gov |
Annulation and Ring Fusion Reactions with the 2,6-Dichloro-pyridazine Moiety
The 2,6-dichloropyridazine core is not only a substrate for simple substitutions but also a valuable building block for constructing more complex, fused heterocyclic systems. Annulation, or ring fusion, reactions typically involve an initial substitution at one or both chloro positions, followed by an intramolecular cyclization to form a new ring fused to the pyridazine moiety. nih.gov
A common strategy involves reacting 2,6-dichloropyridazine with a nucleophile that contains a second reactive site. For example, reaction with acid hydrazides can lead to the formation of triazolopyridazine derivatives. nih.gov In this case, the initial substitution of a chlorine atom by the hydrazide is followed by an intramolecular cyclization and dehydration, fusing a triazole ring across the N1-C6 bond of the pyridazine core. Similarly, reaction with thiosemicarbazide can lead to fused thiadiazolopyridazines. nih.gov
Another approach involves the use of bifunctional reagents that can react with both chloro-positions or with a chloro-position and an adjacent ring carbon. The synthesis of fused systems like pyridopyridazines can be achieved from appropriately substituted pyridazine precursors. researchgate.net While not always starting directly from 2,6-dichloropyridazine, the derivatization principles are the same, where chloro-groups are replaced to build up the necessary functionality for the final ring-closing step. For instance, a monosubstituted aminopyridazine derivative can undergo cyclization with a suitable partner to form a fused pyridine (B92270) ring.
These ring-fusion strategies significantly expand the structural diversity accessible from 2,6-dichloropyridazine, leading to the creation of rigid, polycyclic scaffolds that are of interest in various fields of chemical biology and materials science.
Construction of Polyfunctionalized Pyridazine Libraries
The predictable and versatile reactivity of 2,6-dichloropyridazine makes it an ideal scaffold for the construction of polyfunctionalized compound libraries for high-throughput screening. The ability to perform sequential and regioselective substitutions allows for the systematic introduction of multiple points of diversity into the pyridazine core.
A typical combinatorial approach might begin with the monosubstitution of 2,6-dichloropyridazine with a set of diverse nucleophiles (e.g., various alcohols or amines), creating a first-generation library of 2-substituted-6-chloropyridazines. Each member of this library can then be subjected to a second substitution reaction, such as a palladium-catalyzed cross-coupling with a diverse set of boronic acids. This two-step process can rapidly generate a large and structurally diverse library of asymmetrically disubstituted pyridazines.
Further functionalization is also possible. The pyridazine ring itself, being electron-deficient, can undergo reactions such as vicarious nucleophilic substitution (VNS) or metalation at the C4 or C5 positions, especially after the C2 and C6 positions have been functionalized. This allows for the introduction of additional substituents, leading to tri- or tetra-functionalized pyridazines. By employing a tandem sequence of reactions—such as SNAr, palladium cross-coupling, and C-H functionalization—chemists can efficiently build complex molecules with a high degree of substitution and diversity around the pyridazine core. This strategy is highly valuable in drug discovery for rapidly exploring structure-activity relationships (SAR).
Stereoselective Synthesis of Chiral Pyridazine Derivatives
The introduction of chirality into pyridazine-containing molecules is a significant goal, particularly in pharmaceutical research where stereochemistry often dictates biological activity. Stereoselective synthesis of chiral pyridazine derivatives can be achieved through several key strategies, often involving the functionalization of the pyridazine ring or its derivatives using asymmetric methods.
One advanced approach is the direct asymmetric functionalization of the pyridazine ring. For example, a chiral copper hydride (CuH) complex has been shown to catalyze the enantioselective 1,4-dearomatization of pyridazines via C-C bond formation. This reaction operates directly on the heterocycle, creating a chiral center at the C4 position and yielding highly enantioenriched dihydropyridazine (B8628806) products that can be further derivatized. Another catalytic method involves the enantioselective Minisci-type radical addition to the pyridazine ring, facilitated by a chiral Brønsted acid catalyst, which controls the facial selectivity of the radical attack to create a stereocenter.
A more traditional strategy involves the use of chiral reagents or building blocks that react with a pre-functionalized pyridazine scaffold. For instance, a diformylpyridazine, which can be derived from 2,6-dichloropyridazine, can be reacted with a chiral amine or alcohol, such as methyl lactamate, to form a chiral Schiff base or ether. researchgate.net This method incorporates chirality by attaching a pre-existing chiral moiety to the pyridazine core.
The use of chiral auxiliaries represents another potential pathway. While not extensively documented specifically for 2,6-dichloropyridazine, the principle involves temporarily attaching a chiral auxiliary to a pyridazine derivative to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. This strategy has been successfully employed for related azine heterocycles and is a viable approach for controlling stereochemistry in pyridazine systems. These methods provide access to enantiomerically enriched pyridazine derivatives, which are crucial for the development of stereochemically defined therapeutic agents.
Applications of 2,6 Dichloro Pyridazine and Its Derivatives in Advanced Chemical Synthesis
Utilization as Building Blocks for Complex Organic Molecules
The inherent reactivity of 2,6-dichloro-pyridazine makes it an exceptional scaffold for the construction of more intricate molecular architectures. The two chlorine atoms on the pyridazine (B1198779) ring are susceptible to nucleophilic substitution, providing a straightforward pathway for the introduction of various functional groups. This disubstitution capability allows for the stepwise or simultaneous addition of different nucleophiles, leading to a diverse array of substituted pyridazine derivatives.
Research has demonstrated that this compound can readily react with a variety of nucleophiles, including amines, alcohols, and thiols, to yield 2,6-disubstituted pyridazines. The reaction conditions can often be tuned to favor either mono- or di-substitution, offering a degree of control over the final product. For instance, the reaction with primary and secondary amines can lead to the formation of 2,6-diaminopyridazines, which are valuable intermediates in medicinal chemistry.
Furthermore, this compound can undergo C-H functionalization reactions, a modern and efficient method for the formation of carbon-carbon and carbon-heteroatom bonds. This approach allows for the direct modification of the pyridazine ring itself, expanding the possibilities for creating complex molecular frameworks. Additionally, the pyridazine ring can participate in cycloaddition reactions, further extending its utility in the synthesis of novel heterocyclic systems.
The strategic functionalization of the this compound core has been instrumental in the synthesis of a wide range of biologically active molecules and their precursors. The ability to introduce diverse substituents at defined positions on the pyridazine ring is a key advantage in the design and synthesis of new chemical entities with potential therapeutic applications.
Table 1: Examples of Reactions Utilizing this compound as a Building Block
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 2,6-Disubstituted Pyridazines |
| C-H Functionalization | Various coupling partners | Functionalized Pyridazine Core |
| Cycloaddition Reactions | Dienes, Dienophiles | Fused Heterocyclic Systems |
Role in Ligand Design for Coordination Chemistry and Catalysis
In the realm of coordination chemistry, the design of ligands is paramount to the development of metal complexes with specific catalytic, electronic, or photophysical properties. Pyridine (B92270) and its derivatives are well-established components of ligands due to the coordinating ability of the nitrogen atom. The incorporation of the pyridazine moiety into ligand structures offers a unique set of electronic and steric properties that can influence the behavior of the resulting metal complexes.
While direct and extensive research on the use of this compound as a primary precursor for ligands in catalysis is not widely documented in the available literature, its potential is evident from the broader context of pyridazine and pyridine chemistry. The two chlorine atoms provide convenient handles for the introduction of coordinating groups through nucleophilic substitution. For example, reaction with chelating amines or phosphines could lead to the formation of bidentate or pincer-type ligands.
The nitrogen atoms of the pyridazine ring itself can also act as coordination sites, potentially leading to the formation of bridging ligands or polynuclear metal complexes. The electronic nature of the pyridazine ring, being more electron-deficient than pyridine, can modulate the electron density at the metal center, thereby influencing the catalytic activity of the complex.
Although specific examples of catalysts derived directly from this compound are not abundant in the reviewed literature, the fundamental reactivity of this compound suggests its viability as a starting material for the synthesis of novel ligands for a variety of catalytic applications, including cross-coupling reactions, oxidation, and polymerization. Further research in this area could unlock new catalytic systems with enhanced performance.
Precursors for Advanced Material Science Applications
The unique structural and electronic features of the pyridazine ring make it an attractive component for the design of advanced materials with tailored optical, electronic, and responsive properties. This compound serves as a valuable starting material for the synthesis of functional molecules that can be incorporated into these materials.
Derivatives of pyridazine have been shown to possess interesting photophysical properties, including fluorescence and phosphorescence. The introduction of chromophoric and auxochromic groups onto the pyridazine scaffold, facilitated by the reactivity of this compound, allows for the tuning of their absorption and emission characteristics. These pyridazine-based fluorophores have potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and optical sensors.
The electron-deficient nature of the pyridazine ring can also be exploited in the design of materials for organic electronics. By combining the pyridazine core with electron-donating moieties, donor-acceptor type molecules can be synthesized. These materials often exhibit intramolecular charge transfer, a property that is crucial for applications in organic photovoltaics (OPVs) and non-linear optics.
The development of functional polymers with specific electronic and physical properties is a major focus of modern materials science. The bifunctional nature of this compound makes it a potential monomer for the synthesis of condensation polymers. For instance, polycondensation with diamines or diols could lead to the formation of polyamides or polyesters containing the pyridazine unit in the polymer backbone.
However, based on the reviewed scientific literature, the application of this compound in the synthesis of polymeric architectures and conjugated systems is not a well-documented area of research. While the synthesis of polymers containing other pyridazine derivatives has been reported, specific examples utilizing the 2,6-dichloro isomer as a monomer are scarce. This represents a potential area for future exploration, where the incorporation of the 2,6-pyridazinediyl unit could impart unique properties to the resulting polymers.
Smart materials are designed to respond to external stimuli, such as changes in temperature, pH, or the presence of specific chemical species. The pyridazine ring, with its two nitrogen atoms, can act as a binding site for metal ions or other analytes. Derivatives of this compound, bearing appropriate functional groups, could therefore be developed as chemosensors.
The design of such sensors would involve the coupling of a pyridazine-based receptor unit to a signaling unit, such as a fluorophore. The binding of an analyte to the receptor would trigger a change in the signal, for example, a change in fluorescence intensity or color.
Despite the potential for this compound derivatives in the development of smart materials and sensors, a thorough review of the current scientific literature indicates that this is an underexplored field. There is a lack of specific research articles detailing the synthesis and application of smart materials or sensors directly derived from this compound. This highlights an opportunity for future research to investigate the potential of this versatile building block in the creation of novel responsive materials.
Intermediates in the Research and Development of Agrochemicals
The pyridazine structural motif is present in a number of commercially successful agrochemicals. Consequently, functionalized pyridazines are important targets in the research and development of new crop protection agents. This compound serves as a key intermediate in the synthesis of more complex pyridazine derivatives that are evaluated for their potential as herbicides, insecticides, and fungicides.
The reactivity of the two chlorine atoms allows for the introduction of a wide range of substituents, enabling the creation of large libraries of compounds for biological screening. The specific nature and position of these substituents can have a profound impact on the biological activity of the final molecule.
In the early stages of agrochemical research, this compound can be used to synthesize novel molecular scaffolds. These scaffolds can then be further elaborated to explore the structure-activity relationships of a particular class of compounds. This iterative process of synthesis and biological testing is fundamental to the discovery of new and effective agrochemicals. It is important to note that the role of this compound in this context is that of a precursor in the research and development phase, and not as a component of the final agrochemical products themselves.
Synthons for Novel Heterocyclic Ring Systems
2,6-Dichloropyridazine serves as a versatile and highly reactive synthon in the construction of a wide array of novel heterocyclic ring systems. Its utility stems from the presence of two reactive chlorine atoms attached to the electron-deficient pyridazine ring. These chlorine atoms act as excellent leaving groups, facilitating sequential or simultaneous nucleophilic substitution reactions. This predictable reactivity allows for the controlled introduction of various functionalities, which can then undergo intramolecular cyclization to form fused or linked heterocyclic structures. The electron-withdrawing nature of the ring nitrogen atoms further activates the C-Cl bonds towards nucleophilic attack, making 2,6-dichloropyridazine an ideal starting material for building complex molecular architectures.
Detailed research has demonstrated its application in synthesizing fused nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry and materials science. The substitution pattern of the pyridazine ring allows for regioselective functionalization, enabling the synthesis of specific isomers of the target heterocyclic systems.
Formation of Fused Triazolo- and Tetrazolopyridazines
A primary application of 2,6-dichloropyridazine is in the synthesis of fused bicyclic systems through condensation reactions with binucleophiles. For instance, its reaction with acid hydrazides, such as p-chlorobenzoylhydrazine and benzoylhydrazine, leads to the formation of triazolopyridazine derivatives. jofamericanscience.org In this reaction, one chlorine atom is first displaced by the terminal nitrogen of the hydrazide, followed by an intramolecular cyclization and dehydration to yield the fused triazole ring.
Similarly, the reaction of 2,6-dichloropyridazine with sodium azide (B81097) results in the formation of a chlorotetrazolopyridazine derivative. jofamericanscience.org This transformation proceeds via a nucleophilic substitution of one chlorine atom by the azide anion, followed by an intramolecular cyclization of the resulting azidopyridazine intermediate to form the stable, fused tetrazole ring. jofamericanscience.org These reactions highlight the role of the dichloropyridazine core as a scaffold for constructing aromatic, five-membered heterocyclic rings fused to the pyridazine nucleus.
Synthesis of Pyridopyridazines
Derivatives of dichloropyridazine are instrumental in building more complex fused systems like pyridopyridazines. Although starting from a related isomer, the synthesis of a dihydroxypyridopyridazine from 4,6-dichloropyridazine-3-carboxylate illustrates the general strategy. mdpi.com The process involves a regioselective nucleophilic substitution, followed by further transformations and a final cyclocondensation step to build the second pyridine ring onto the pyridazine framework. mdpi.comresearchgate.net This approach can be adapted to 2,6-dichloropyridazine, using appropriate synthons to construct the fused pyridine ring, leading to various substituted pyridopyridazine (B8481360) scaffolds.
Radical-Mediated Synthesis of Tetrahydropyridopyridazines
Modern synthetic methods have expanded the utility of 2,6-dichloropyridazine beyond traditional nucleophilic substitution pathways. A notable example is the radical-mediated C-H functionalization to access novel tetrahydropyridopyridazines. nih.gov This process involves reacting 2,6-dichloropyridazine with primary alcohols in the presence of tert-butyl hydroperoxide (t-BuOOH) and titanium(III) chloride (TiCl₃) to introduce an alkoxy group onto the pyridazine ring. A subsequent cyclization step efficiently yields diversely substituted tetrahydropyridopyridazines, which are partially saturated fused heterocyclic systems with multiple functional handles for further chemical modification. nih.gov
The following table summarizes selected synthetic routes from 2,6-dichloropyridazine to novel heterocyclic systems.
| Starting Material | Reagent(s) | Conditions | Resulting Heterocyclic System | Yield |
| 2,6-Dichloropyridazine | p-Chlorobenzoylhydrazine | Absolute ethanol, reflux | 6-Chloro- researchgate.netgoogle.comresearchgate.nettriazolo[4,3-b]pyridazine derivative | Not Specified |
| 2,6-Dichloropyridazine | Benzoylhydrazine | Absolute ethanol, reflux | 6-Chloro- researchgate.netgoogle.comresearchgate.nettriazolo[4,3-b]pyridazine derivative | Not Specified |
| 2,6-Dichloropyridazine | Sodium Azide | Not Specified | 6-Chloro- researchgate.netnih.govgoogle.comresearchgate.nettetrazolo[1,5-b]pyridazine | Not Specified |
| 2,6-Dichloropyridazine | Primary Alcohols, t-BuOOH, TiCl₃ | Open to air | Tetrahydropyridopyridazines (after cyclization) | Not Specified |
Mechanistic Investigations and Computational Studies on 2,6 Dichloro Pyridazine Reactivity
Elucidation of Reaction Mechanisms for Key Transformations (e.g., SNAr, Cross-Coupling)
Nucleophilic Aromatic Substitution (SNAr): The 2,6-dichloropyridazine molecule is highly activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the two nitrogen atoms in the pyridazine (B1198779) ring. This effect significantly lowers the electron density at the carbon positions, particularly those bearing the chlorine atoms, making them electrophilic and prone to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com
The SNAr reaction proceeds via a two-step addition-elimination mechanism. youtube.com
Addition of Nucleophile: A nucleophile attacks one of the carbon atoms attached to a chlorine atom. This leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the pyridazine ring. youtube.com
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the net substitution of a chlorine atom with the incoming nucleophile.
For 2,6-dichloropyridazine, the initial substitution can occur at either the C2 or C6 position. Since the molecule is symmetrical, these positions are electronically and sterically equivalent. However, once the first substitution has occurred, the regioselectivity of a second substitution will be influenced by the electronic properties of the newly introduced substituent. researchgate.net
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful methods for forming carbon-carbon bonds with 2,6-dichloropyridazine. researchgate.netnih.gov The general mechanism for these reactions involves a catalytic cycle with a palladium complex. nih.govmit.edu
The catalytic cycle typically includes three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with 2,6-dichloropyridazine, inserting itself into the carbon-chlorine bond to form a palladium(II) intermediate.
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
A significant challenge in the cross-coupling reactions of 2,6-dichloropyridazine is controlling the selectivity between mono- and di-substitution. Achieving selective mono-substitution is often desired for creating asymmetrical pyridazine derivatives and requires careful optimization of reaction conditions, including the choice of catalyst, ligands, and stoichiometry of the reagents. nih.gov
Spectroscopic Probes for Intermediates and Reaction Pathways
Spectroscopic techniques are indispensable for monitoring the progress of reactions involving 2,6-dichloropyridazine and for identifying transient intermediates, thereby shedding light on reaction pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to characterize the starting material, final products, and any stable intermediates. jocpr.com By taking spectra at different time points during a reaction, it is possible to follow the disappearance of reactants and the appearance of products, providing kinetic information.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is useful for identifying the functional groups present in the molecules. liberty.edu For instance, the C-Cl stretching vibrations in 2,6-dichloropyridazine can be monitored, and the appearance of new bands corresponding to the substituent introduced can confirm the progress of the reaction.
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the pyridazine ring give rise to characteristic UV-Vis absorption bands. Substitution on the ring alters the electronic structure and, consequently, the absorption spectrum. These changes can be used to track the conversion of 2,6-dichloropyridazine to its products. researchgate.net
Time-Resolved Spectroscopy: For detecting short-lived intermediates, such as the Meisenheimer complex in SNAr reactions, time-resolved techniques like time-resolved resonance Raman (TR³) and time-resolved infrared spectroscopy are employed. acs.org These methods can provide structural information about species that exist on timescales from femtoseconds to milliseconds. acs.org
Mass Spectrometry (MS): MS is used to determine the molecular weight of reactants, products, and intermediates, helping to confirm their identities. When coupled with techniques like gas or liquid chromatography (GC-MS or LC-MS), it allows for the separation and identification of various components in a reaction mixture. mdpi.com
Density Functional Theory (DFT) Calculations and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like 2,6-dichloropyridazine. mdpi.comresearchgate.net These calculations provide deep insights into reaction mechanisms, regioselectivity, and the nature of chemical bonding.
DFT calculations can predict the most likely sites for nucleophilic or electrophilic attack by analyzing various molecular properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govscirp.orgnih.gov For 2,6-dichloropyridazine, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The regions of the molecule where the LUMO is localized indicate the most electrophilic centers, which are the most susceptible to nucleophilic attack. In the case of 2,6-dichloropyridazine, the LUMO is expected to have significant contributions from the carbon atoms bonded to the chlorine atoms, confirming their susceptibility to SNAr reactions. researchgate.net
After a mono-substitution, DFT can be used to predict the regioselectivity of a second substitution by calculating the relative energies of the possible products or intermediates. The electronic nature of the first substituent (whether it is electron-donating or electron-withdrawing) will alter the electron distribution in the ring and thus direct the second incoming nucleophile. researchgate.net
A key application of DFT is the mapping of a reaction's potential energy surface. This involves locating the structures of transition states—the high-energy species that connect reactants and products. youtube.comyoutube.com By calculating the energy of reactants, transition states, and products, a complete reaction energy profile can be constructed.
The height of the energy barrier (activation energy) determines the rate of a reaction. Comparing the activation energies for different possible reaction pathways allows chemists to predict which pathway is kinetically favored. For example, in the case of a substituted dichloropyridazine, DFT can calculate the energy barriers for nucleophilic attack at the different available positions, thus explaining the observed regioselectivity. acs.org
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. openstax.org The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. semanticscholar.orgresearchgate.net The energy and shape of these orbitals are crucial for understanding chemical reactivity.
NBO Analysis: This method analyzes the delocalization of electrons and interactions between orbitals, providing insight into the stability of the molecule arising from hyperconjugative interactions. researchgate.net
MEP Maps: These maps show the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For 2,6-dichloropyridazine, MEP maps would show positive potential around the C-Cl bonds, highlighting their electrophilic character. researchgate.net
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| 3,6-dichloro-4-methylpyridazine | B3LYP/6-311++G(d,p) | -7.42 | -1.85 | 5.57 | 5.11 |
| 3,6-dichloropyridazine-4-carboxylic acid | B3LYP/6-311++G(d,p) | -7.98 | -2.88 | 5.10 | 4.60 |
Data adapted from a computational study on substituted dichloropyridazines, which provides representative values for similar systems. researchgate.net
Molecular Dynamics Simulations of 2,6-Dichloro-pyridazine Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govewadirect.com While DFT calculations are excellent for understanding the static electronic properties and reaction pathways of a single molecule, MD simulations provide insights into the dynamic behavior of molecules in a condensed phase, such as in solution. nih.gov
For 2,6-dichloropyridazine systems, MD simulations could be applied in several ways:
Solvation Effects: MD can simulate the interaction of 2,6-dichloropyridazine with solvent molecules, revealing how the solvent structure around the molecule might influence its reactivity. This is particularly relevant for SNAr reactions, where the solvent can affect the stability of the charged Meisenheimer intermediate.
Conformational Analysis: For derivatives of 2,6-dichloropyridazine with flexible substituents, MD simulations can explore the different possible conformations and their relative stabilities, which can be crucial for understanding their biological activity or reactivity.
Interaction with Catalysts: In cross-coupling reactions, MD simulations could model the approach and binding of the 2,6-dichloropyridazine substrate to the palladium catalyst. This can help in understanding the steric and electronic factors that control the catalytic process and could aid in the design of more efficient ligands. researchgate.netbiorxiv.org
Assembly Processes: MD simulations are also used to predict how molecules assemble, which could be relevant for studying the crystal packing of 2,6-dichloropyridazine derivatives or their self-assembly into larger structures. biorxiv.org
While specific MD simulation studies focused solely on 2,6-dichloropyridazine are not extensively reported, the application of these techniques to similar heterocyclic and drug-like molecules is widespread, demonstrating their potential to provide valuable, dynamic insights that complement static quantum chemical calculations. nih.govresearchgate.net
Advanced Analytical Methodologies for Characterization of 2,6 Dichloro Pyridazine Derivatives and Reaction Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR of derivatives)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,6-dichloropyridazine derivatives in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the molecular framework, connectivity, and electronic environment of atomic nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common 1D experiments. For the parent 2,6-dichloropyridazine, the symmetry of the molecule results in a simplified ¹H NMR spectrum, typically showing a singlet or a narrow multiplet for the two equivalent protons at the C4 and C5 positions. scispace.com The ¹³C NMR spectrum provides distinct signals for the carbon atoms, with the chemical shifts being highly sensitive to the electronic effects of the chlorine and nitrogen atoms. nist.gov
For unsymmetrically substituted derivatives, the proton signals become distinct, and their coupling patterns (spin-spin splitting) reveal which protons are adjacent to one another. Advanced NMR techniques can further enhance signal sensitivity; for instance, Signal Amplification by Reversible Exchange (SABRE) has been used to dramatically improve the NMR signal enhancements for 3,6-dichloropyridazine (B152260). tcichemicals.com
2D NMR techniques are crucial for unambiguously assigning signals in complex derivatives. Experiments such as gDQCOSY (gradient Double-Quantum Filtered Correlation Spectroscopy) establish ¹H-¹H correlations, while gHMQC (gradient Heteronuclear Multiple Quantum Coherence) and gHMBC (gradient Heteronuclear Multiple Bond Correlation) correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. mdpi.com Nitrogen-15 (¹⁵N) NMR, often performed using inverse-detected 2D methods like ¹H-¹⁵N HMBC, provides direct insight into the electronic environment of the pyridazine (B1198779) ring nitrogens. mdpi.com
| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) |
| ¹H | 2,6-Dichloropyridazine | CDCl₃ | ~7.56 |
| ¹³C | 2,6-Dichloropyridazine | DMSO-d₆ | C3/C6: 153.2, C4/C5: 130.6 |
| ¹H | Pyridazine (parent) | CDCl₃ | H3/H6: ~9.21, H4/H5: ~7.51 |
Table 1: Representative ¹H and ¹³C NMR chemical shifts for 2,6-Dichloropyridazine and the parent Pyridazine compound. Data sourced from publicly available spectral databases and literature. nist.govnih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can measure m/z values to several decimal places. nist.gov This high precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.
This capability stems from the fact that the masses of individual isotopes are not exact integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu, ³⁵Cl = 34.96885 amu). nist.gov By measuring the exact mass of a molecular ion, a unique elemental composition can often be determined. For 2,6-dichloropyridazine (C₄H₂Cl₂N₂), the presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which further aids in its identification. HRMS confirms the molecular formula by matching the experimentally measured accurate mass to the theoretically calculated mass.
| Molecular Formula | Isotope | Calculated Exact Mass (Da) |
| C₄H₂³⁵Cl₂N₂ | [M]⁺ | 147.95950 |
| C₄H₂³⁵Cl³⁷ClN₂ | [M+2]⁺ | 149.95655 |
| C₄H₂³⁷Cl₂N₂ | [M+4]⁺ | 151.95360 |
Table 2: Calculated high-resolution masses for the major isotopic peaks of 2,6-Dichloropyridazine. The precise measurement of these masses by HRMS confirms the molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. researchgate.net Specific bonds and functional groups absorb at characteristic frequencies (expressed as wavenumbers, cm⁻¹).
The IR spectrum of 2,6-dichloropyridazine is characterized by absorptions corresponding to the vibrations of the pyridazine ring and the C-Cl bonds. nih.govnfdi4chem.de When 2,6-dichloropyridazine is used as a starting material, IR spectroscopy is invaluable for monitoring the reaction. The disappearance of characteristic reactant peaks and the appearance of new peaks corresponding to the functional groups of the product confirm the chemical transformation. For example, in a substitution reaction where a chlorine atom is replaced by a hydroxyl group, one would observe the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C-O stretching band (around 1050-1250 cm⁻¹). aalto.fi
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C=N / C=C (in ring) | Stretch | 1400 - 1600 |
| C-Cl | Stretch | 600 - 800 |
| O-H (Alcohol/Phenol) | Stretch (Broad) | 3200 - 3600 |
| N-H (Amine) | Stretch | 3300 - 3500 |
| C=O (Carbonyl) | Stretch (Strong) | 1670 - 1780 |
Table 3: General characteristic IR absorption frequencies for the pyridazine ring and common functional groups found in its derivatives. mdpi.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. Molecules containing π-systems and heteroatoms, known as chromophores, can absorb energy in this region, promoting electrons from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.
The pyridazine ring in 2,6-dichloropyridazine is a chromophore, exhibiting electronic transitions such as π→π* and n→π*. nfdi4chem.de The wavelength of maximum absorbance (λmax) is sensitive to the molecular structure, particularly the extent of conjugation. Substitution on the pyridazine ring can alter the energy levels of the molecular orbitals, leading to shifts in the λmax. A shift to a longer wavelength (a bathochromic or red shift) often indicates an increase in conjugation, while a shift to a shorter wavelength (a hypsochromic or blue shift) can result from a disruption of the π-system. By comparing the UV-Vis spectra of reactants and products, researchers can gain insight into how a chemical modification has affected the electronic structure of the chromophore.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically transformed into a model of the electron density, revealing atomic positions, bond lengths, bond angles, and torsional angles with very high precision.
While obtaining a suitable single crystal of 2,6-dichloropyridazine itself has proven difficult due to structural disorder, its molecular structure in the gas phase has been determined by electron diffraction. nist.gov This analysis provides key geometric parameters for the core structure. For more complex, solid derivatives of 2,6-dichloropyridazine, single-crystal X-ray diffraction is routinely used to confirm their molecular structure, stereochemistry, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state. mdpi.com This information is crucial for understanding the compound's physical properties and its interactions in a biological or material context.
| Parameter | 2,6-Dichloropyridazine (Gas-phase) |
| Bond Length (N-N) | 1.339 Å |
| Bond Length (C-N) | 1.334 Å |
| Bond Length (C-C) | 1.373 - 1.377 Å |
| Bond Length (C-Cl) | 1.717 Å |
| Bond Angle (∠NNC) | 118.6° |
| Bond Angle (∠NCC) | 124.6° |
Table 4: Selected molecular geometry parameters for 2,6-Dichloropyridazine as determined by gas-phase electron diffraction. nist.gov
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)
Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of a wide range of organic compounds. A sample is pumped through a column packed with a stationary phase, and separation occurs based on the differential partitioning of the analytes between the stationary phase and a liquid mobile phase. By monitoring a reaction over time, HPLC can track the consumption of 2,6-dichloropyridazine and the formation of products. The purity of the final isolated derivative is typically determined by the presence of a single major peak in the chromatogram. Detectors such as UV-Vis or Diode Array Detectors (DAD) can provide spectral information to aid in peak identification and purity assessment.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. The principles are similar to HPLC, but the mobile phase is an inert gas. GC is highly effective for separating isomers and assessing the purity of volatile derivatives of 2,6-dichloropyridazine. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the components.
| Technique | Primary Application | Information Obtained |
| HPLC | Purity assessment of non-volatile products; Reaction monitoring | Quantitative data (peak area), Retention time, Peak purity (with DAD) |
| GC | Purity assessment of volatile compounds | Quantitative data, Retention time, Separation of isomers |
| TLC | Rapid, qualitative reaction monitoring | Indication of reactant consumption and product formation |
Table 5: Applications of common chromatographic techniques in the analysis of 2,6-Dichloropyridazine reactions.
Future Research Directions and Emerging Trends for 2,6 Dichloro Pyridazine in Chemical Science
Development of Novel and Efficient Synthetic Methodologies
While traditional methods for synthesizing and functionalizing pyridazines are well-established, future research is geared towards developing more efficient, selective, and scalable processes. A significant area of development is the direct C-H functionalization of the pyridazine (B1198779) core. This approach avoids the pre-functionalization steps often required in classical cross-coupling reactions, thereby improving atom economy and reducing synthetic steps. For instance, radical-mediated C-H functionalization has been demonstrated for 3,6-dichloropyridazine (B152260), offering a direct route to introduce alkoxy groups.
Another promising frontier is the use of advanced organometallic reagents for selective functionalization. The use of highly functionalized organozinc reagents, such as (tmp)2Zn·2MgCl2·2LiCl, allows for smooth metallation of the 3,6-dichloropyridazine ring. researchgate.netrsc.org This enables the creation of bis-organozinc species that can react with a wide array of electrophiles, providing a powerful tool for creating complex, highly substituted pyridazine derivatives in a controlled manner. researchgate.netrsc.org The stepwise functionalization using thio-substituted pyridazine building blocks also represents a sophisticated strategy for controlled synthesis. uni-muenchen.de
| Methodology | Description | Advantages |
| Radical C-H Functionalization | Direct functionalization of C-H bonds using radical intermediates. | Improved atom economy, fewer synthetic steps. |
| Organozinc Metallation | Use of zinc-based organometallic reagents for directed metallation and subsequent reaction with electrophiles. | High regioselectivity, access to mono- and bis-functionalized products. researchgate.netrsc.org |
| Stepwise Derivatization | Sequential reactions allowing for the controlled introduction of different functional groups onto the pyridazine scaffold. | Precise control over the final molecular structure. uni-muenchen.de |
Exploration of Unconventional Reactivity and Catalysis
Moving beyond traditional nucleophilic aromatic substitution (SNAr) reactions, researchers are exploring unconventional reactivity patterns of 2,6-dichloropyridazine. A key focus is on achieving site-selectivity in cross-coupling reactions that defy conventional electronic biases. Typically, in nitrogen-containing heterocycles, palladium-catalyzed cross-coupling favors the position adjacent to the nitrogen atom. Future work aims to invert this selectivity through the design of specialized ligands and catalysts, opening up new avenues for creating previously inaccessible isomers.
The exploration of radical-mediated reactions also falls under this emerging trend. These reactions proceed through mechanisms distinct from the polar, two-electron pathways of most organic reactions, enabling unique transformations. The ability to perform C-H functionalization using primary alcohols via a radical pathway, for example, showcases a departure from traditional methods and expands the synthetic toolkit available for modifying the pyridazine core.
Integration into Flow Chemistry and Automated Synthesis Platforms
The demand for rapid synthesis and screening of compound libraries, particularly in drug discovery, is driving the integration of 2,6-dichloropyridazine chemistry into automated platforms. Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers numerous advantages including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and scalability.
Automated synthesis platforms can perform multi-step syntheses and purifications with minimal human intervention. These systems can be programmed to generate large libraries of 2,6-dichloropyridazine derivatives by systematically varying reactants and conditions. For example, an automated system could efficiently perform a series of Suzuki or Buchwald-Hartwig cross-coupling reactions on 2,6-dichloropyridazine with a diverse set of boronic acids or amines, respectively, to rapidly generate a library of compounds for biological screening. This high-throughput approach accelerates the discovery of new molecules with desired properties.
Design and Synthesis of New Functional Materials
The unique electronic properties of the pyridazine ring—being π-deficient and possessing a high dipole moment—make it an attractive component for novel functional materials. researchgate.net Research is increasingly focused on incorporating pyridazine derivatives, accessible from 2,6-dichloropyridazine, into advanced materials for electronics and photonics.
One of the most promising areas is in the development of Organic Light-Emitting Diodes (OLEDs). Pyridazine-based compounds are being investigated as acceptor moieties in donor-acceptor molecules that exhibit Thermally Activated Delayed Fluorescence (TADF). nih.govmdpi.com These materials can harvest both singlet and triplet excitons, leading to high-efficiency OLEDs. For instance, combining a pyridazine acceptor with phenoxazine donor units has resulted in emitters with fast delayed fluorescence. nih.gov Similarly, pyridazine ligands have been incorporated into platinum(II) complexes to create highly efficient orange OLEDs with narrow emission spectra. rsc.org
Beyond OLEDs, pyridazine-containing polymers are an emerging field of study. Polymer-supported synthesis of pyridazine derivatives is being developed to achieve higher reaction rates and loading conditions. routledge.comoup.com The incorporation of the polar pyridazine unit into polymer backbones could lead to materials with unique thermal, electronic, and solubility properties, with potential applications in areas such as gas separation membranes or dielectric materials.
| Material Type | Application | Key Pyridazine Feature |
| TADF Emitters | Organic Light-Emitting Diodes (OLEDs) | Electron-accepting core, facilitates charge transfer. nih.govmdpi.comresearchgate.net |
| Phosphorescent Complexes | Organic Light-Emitting Diodes (OLEDs) | Ligand for metal centers (e.g., Platinum), tunes emissive properties. rsc.org |
| Functional Polymers | Membranes, Dielectrics | Polar monomer unit, potential for polymer-supported synthesis. routledge.com |
Computational Design of 2,6-Dichloro-pyridazine Based Molecules with Tailored Properties
In silico methods are becoming indispensable for accelerating the design and discovery of new molecules. Computational chemistry, particularly Density Functional Theory (DFT), allows researchers to predict the geometric and electronic properties of 2,6-dichloropyridazine derivatives before they are synthesized in the lab. gsconlinepress.comresearchgate.netiiste.org This predictive power saves significant time and resources.
Future research will heavily rely on computational screening to identify promising candidates for specific applications. For example, QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the biological activity of a library of virtual pyridazine compounds, helping to prioritize which molecules to synthesize for testing as potential drugs. nih.govresearchgate.net Similarly, DFT calculations can be used to predict key parameters for materials science, such as the HOMO-LUMO gap, which is crucial for designing new OLED emitters or corrosion inhibitors. gsconlinepress.comresearchgate.netmdpi.com This synergy between computational prediction and experimental synthesis will be a hallmark of future research in pyridazine chemistry. benthamdirect.comjocpr.com
Expanding the Scope of Green Chemistry Applications for Pyridazine Chemistry
The principles of green chemistry—reducing waste, using less hazardous substances, and improving energy efficiency—are increasingly influencing synthetic strategies in pyridazine chemistry. A major trend is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents. Ionic liquids, which are salts that are liquid at low temperatures and have negligible vapor pressure, have been successfully used as recyclable reaction media for the synthesis of pyridazine derivatives. sioc-journal.cnecnu.edu.cnresearchgate.netnih.govalfa-chemistry.com
Microwave-assisted synthesis is another key green chemistry technique being applied to pyridazine chemistry. mdpi.comscirp.orgresearchgate.netnih.gov Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and cleaner reactions. The combination of these techniques, such as performing reactions in ionic liquids under microwave irradiation, represents a powerful, eco-friendly approach to synthesizing pyridazine-based molecules. scirp.orgresearchgate.net Furthermore, the development of catalytic, atom-economical reactions like C-H functionalization also aligns with the core tenets of green chemistry. rasayanjournal.co.in
Q & A
Basic: What are the optimal synthetic routes for 2,6-Dichloro-pyridazine, and how can purity be validated?
Methodological Answer:
Microwave-assisted synthesis is a viable method for pyridazine derivatives, as demonstrated for structurally similar compounds like 3,6-dichloropyridazine. This technique reduces reaction time and improves yield compared to conventional heating . For purity assessment, combine analytical techniques:
- Melting Point (mp): Compare observed mp (e.g., 66–69°C for analogs) with literature values to detect impurities .
- Spectroscopy: Use -NMR and -NMR to confirm structure and assess stereochemical purity. For example, distinct aromatic proton splitting patterns can verify substitution patterns .
- Chromatography: HPLC with UV detection (e.g., 98% purity threshold) ensures minimal byproducts .
Advanced: How can regioselectivity be controlled during mono- or bis-functionalization of this compound?
Methodological Answer:
Regioselectivity challenges arise due to the symmetry of the pyridazine ring. Strategies include:
- Directing Groups: Introduce temporary protecting groups (e.g., boronate esters) to block specific chlorination sites, enabling selective functionalization at the desired position .
- Catalytic Systems: Palladium or copper catalysts paired with ligands (e.g., XPhos) can direct cross-coupling reactions (e.g., Suzuki-Miyaura) to one chlorine site. For example, Wunderlich & Knochel (2008) achieved selective mono-functionalization in similar systems by tuning catalyst loading .
- Stepwise Reactions: Perform sequential substitutions under varying conditions (e.g., temperature, solvent polarity) to isolate intermediates .
Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy: -NMR can distinguish between chlorine environments, while -NMR identifies proton environments near substituents. For example, deshielded aromatic protons near electron-withdrawing groups confirm substitution patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns reveal structural motifs (e.g., loss of Cl groups) .
- X-ray Crystallography: Resolve ambiguous structures by determining bond lengths and angles, particularly for novel derivatives .
Advanced: How can contradictory data in reported physical properties (e.g., melting points) be resolved?
Methodological Answer:
Discrepancies often stem from impurities or polymorphic forms. Address these using:
- Reproducibility Checks: Replicate synthesis and purification steps (e.g., recrystallization solvents, gradient HPLC) to isolate the pure compound .
- Statistical Analysis: Apply ANOVA to compare datasets from multiple labs, identifying outliers due to methodological variability .
- Advanced Characterization: Differential Scanning Calorimetry (DSC) detects polymorphs, while thermogravimetric analysis (TGA) identifies solvent retention affecting mp .
Advanced: What strategies optimize multi-step syntheses of heterocycles using this compound?
Methodological Answer:
- Modular Design: Use this compound as a bifunctional scaffold. For example, one chlorine site can undergo nucleophilic substitution (e.g., with amines), while the other participates in cross-coupling (e.g., Heck reaction) .
- Coupling Agents: Employ Buchwald-Hartwig conditions for C–N bond formation or Ullmann coupling for C–O bonds, ensuring compatibility with pyridazine stability .
- In Situ Monitoring: Use LC-MS to track intermediate formation and adjust reaction conditions dynamically .
Basic: How should researchers design experiments to ensure reproducibility of this compound reactions?
Methodological Answer:
- Detailed Protocols: Specify reaction parameters (e.g., solvent purity, inert atmosphere, temperature gradients) to minimize variability .
- Control Experiments: Include blanks and known analogs (e.g., 3,6-dichloropyridazine) to validate reagent activity .
- Data Transparency: Report yields, characterization data (e.g., NMR shifts), and failure cases to guide troubleshooting .
Advanced: How can computational methods predict reactivity trends in this compound derivatives?
Methodological Answer:
- DFT Calculations: Model transition states to predict regioselectivity in substitution reactions. For example, calculate activation energies for nucleophilic attack at C2 vs. C6 .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing intermediates) .
- SAR Studies: Use QSAR models to correlate substituent electronic properties (e.g., Hammett constants) with biological activity in drug discovery .
Basic: What safety and handling protocols are essential for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
